4,6-Dibromothieno[3,4-c]furan-1,3-dione
Overview
Description
4,6-Dibromothieno[3,4-c]furan-1,3-dione is a chemical compound with the molecular formula C6Br2O3S and a molecular weight of 311.94 g/mol . It is a solid compound that appears as yellow crystals or powder . This compound is sensitive to light and should be stored in an inert atmosphere at room temperature .
Preparation Methods
The synthesis of 4,6-Dibromothieno[3,4-c]furan-1,3-dione typically involves the reaction of 3-bromofuran with 2,5-dibromothiophene . The resulting intermediate is then oxidized to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,6-Dibromothieno[3,4-c]furan-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dibromothieno[3,4-c]furan-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dibromothieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical reactions, influencing the behavior of other molecules in the system . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4,6-Dibromothieno[3,4-c]furan-1,3-dione can be compared with other similar compounds, such as:
2,5-Dibromo-3,4-thiophenedicarboxylic anhydride: This compound has a similar structure but different electronic properties.
4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione: Another similar compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific electronic properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4,6-dibromothieno[3,4-c]furan-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2O3S/c7-3-1-2(4(8)12-3)6(10)11-5(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMJQMGTDSIYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=C1C(=O)OC2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857033 | |
Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015423-45-6 | |
Record name | 4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-3,4-thiophenedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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